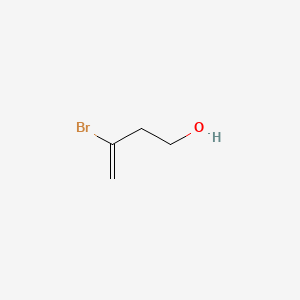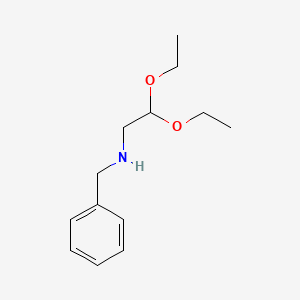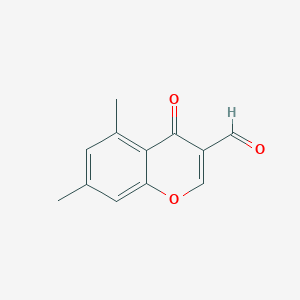
3-Bromo-3-buten-1-ol
Descripción general
Descripción
El 3-Bromo-3-buten-1-ol es un alcohol primario con la fórmula molecular C4H7BrO . Es un miembro de la clase de los bromuros de vinilo, caracterizado por un átomo de bromo unido a un átomo de carbono hibridado sp2 . Este compuesto destaca por su reactividad y versatilidad en diversas reacciones químicas, lo que lo convierte en un valioso bloque de construcción en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción del 3-Bromo-3-buten-1-ol implica su reactividad como un alcohol primario y un bromuro de vinilo. La presencia del átomo de bromo lo hace susceptible a reacciones de sustitución nucleofílica, mientras que el grupo hidroxilo permite reacciones de oxidación y reducción . Estas propiedades le permiten interactuar con varios objetivos y vías moleculares, facilitando su uso en química sintética y aplicaciones biológicas potenciales .
Compuestos similares:
3-Buten-1-ol: Carece del átomo de bromo, lo que lo hace menos reactivo en reacciones de sustitución.
4-Bromo-1-buteno: Tiene una estructura similar pero con el átomo de bromo en una posición diferente, lo que afecta su reactividad y aplicaciones.
3-Octin-1-ol: Contiene un triple enlace, lo que lleva a diferentes propiedades químicas y reactividad.
Singularidad: La combinación única del this compound de un átomo de bromo y un grupo hidroxilo en una estructura de vinilo lo hace altamente versátil en diversas reacciones químicas. Esta doble funcionalidad le permite servir como un valioso intermedio en la síntesis orgánica, diferenciándolo de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
3-Bromo-3-buten-1-ol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as methane monooxygenase, which is responsible for the initial oxygenation of methane to methanol in methanotrophs . This enzyme also catalyzes the monohydroxylation of a variety of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds . The interaction between this compound and methane monooxygenase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the binding of this compound to methane monooxygenase results in the activation of the enzyme, leading to the hydroxylation of substrates. Additionally, this compound can inhibit or activate other enzymes, thereby modulating biochemical pathways and cellular processes. Changes in gene expression induced by this compound further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase, which catalyzes the hydroxylation of the compound . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes and altering the expression of genes involved in metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, the binding of this compound to transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The subcellular localization of this compound can also affect its stability and degradation, influencing its overall efficacy.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 3-Bromo-3-buten-1-ol se puede sintetizar mediante varios métodos. Un enfoque común implica la bromación del 3-buten-1-ol. La reacción típicamente utiliza N-bromosuccinimida (NBS) como agente bromante en presencia de un iniciador radical como el peróxido de benzoilo . La reacción procede en condiciones suaves, generalmente a temperatura ambiente, para producir this compound.
Métodos de producción industrial: La producción industrial de this compound a menudo implica procesos de bromación similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, con un control cuidadoso de la temperatura y el tiempo de reacción para minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-Bromo-3-buten-1-ol experimenta diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), Óxido de cromo (VI) (CrO3)
Reducción: Hidruro de aluminio y litio (LiAlH4)
Sustitución: Iones hidróxido (OH-), Aminas (NH2-)
Principales productos formados:
Oxidación: Aldehídos, Ácidos carboxílicos
Reducción: 3-Buten-1-ol
Sustitución: Varios derivados sustituidos
Aplicaciones Científicas De Investigación
El 3-Bromo-3-buten-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
3-Buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1-butene: Has a similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
3-Octyn-1-ol: Contains a triple bond, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-3-buten-1-ol’s unique combination of a bromine atom and a hydroxyl group in a vinyl structure makes it highly versatile in various chemical reactions. This dual functionality allows it to serve as a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3-bromobut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMFQOHBDVEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336472 | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76334-36-6 | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04592 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-3-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-3-BUTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)
